N'-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide
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Overview
Description
N’-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an ethoxybenzylidene group and a propylphenoxy group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-(4-propylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of N’-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N’-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as liquid crystals or polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N’-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may interact with enzymes or receptors, leading to the inhibition or activation of specific biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide
- N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
- N’-(2-Ethoxybenzylidene)-2-(4-ethylphenoxy)acetohydrazide
Uniqueness
N’-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide is unique due to the specific combination of the ethoxybenzylidene and propylphenoxy groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. For example, the presence of the ethoxy group may enhance its solubility and reactivity compared to compounds with different substituents.
Properties
CAS No. |
302910-68-5 |
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Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide |
InChI |
InChI=1S/C20H24N2O3/c1-3-7-16-10-12-18(13-11-16)25-15-20(23)22-21-14-17-8-5-6-9-19(17)24-4-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,22,23)/b21-14+ |
InChI Key |
JZNDIPNHZULQHJ-KGENOOAVSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OCC |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OCC |
Origin of Product |
United States |
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